molecular formula C20H21FN2O3 B3469128 Ethanone,2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)-

Ethanone,2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)-

Cat. No.: B3469128
M. Wt: 356.4 g/mol
InChI Key: YUGSMNOOCYMEMP-UHFFFAOYSA-N
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Description

Ethanone,2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)- is a complex organic compound that features a combination of benzodioxole, piperazine, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)- typically involves multiple steps:

    Formation of the Benzodioxole Group: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Piperazine Introduction: The benzodioxole derivative is then reacted with piperazine to introduce the piperazine ring.

    Fluorophenyl Addition: Finally, the compound is reacted with a fluorophenyl derivative to introduce the fluorophenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as the laboratory methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

Ethanone,2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethanone,2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone,2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)- involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-(4-chlorophenoxy)ethanone
  • 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-chlorophenyl)ethanone

Uniqueness

Ethanone,2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical properties and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c21-17-4-2-16(3-5-17)18(24)13-23-9-7-22(8-10-23)12-15-1-6-19-20(11-15)26-14-25-19/h1-6,11H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGSMNOOCYMEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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